Comparative Lipophilicity: XLogP3-AA of 1.4 for 7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine vs. 1.5 for 3-(Oxan-4-yl)azepane
7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exhibits a computed XLogP3-AA value of 1.4, indicating slightly lower lipophilicity compared to the related oxan-4-yl substituted azepane analog, 3-(oxan-4-yl)azepane, which has a computed XLogP3-AA of 1.5 [1][2]. This difference in lipophilicity, while seemingly small, can have measurable impacts on membrane permeability and solubility in both in vitro and in vivo contexts, making the precise lipophilicity profile a critical selection criterion [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 3-(oxan-4-yl)azepane: 1.5 |
| Quantified Difference | Δ = -0.1 (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This lower lipophilicity suggests potentially improved aqueous solubility relative to 3-(oxan-4-yl)azepane, which is a key consideration for researchers optimizing formulations or biological assays where solubility is a limiting factor.
- [1] PubChem. (2026). 7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine. Compound Summary. CID 137838043. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137838043 View Source
- [2] PubChem. (2026). 3-(Oxan-4-yl)azepane. Compound Summary. CID 83817283. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/83817283 View Source
